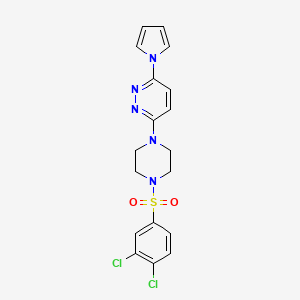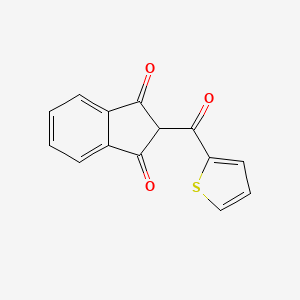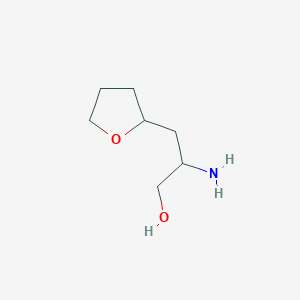
3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O4S2 and its molecular weight is 430.96. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
New dibenzenesulfonamides, structurally related to the compound , have been synthesized and investigated for their anticancer properties. These compounds have demonstrated the ability to induce apoptosis and autophagy pathways in tumor cell lines, such as HCC1937, MCF7, HeLa, and A549, by activating caspases and enhancing the expression of LC3 while decreasing p62 protein levels. They also effectively inhibited carbonic anhydrase isoenzymes IX and XII, which are associated with tumor cells, suggesting their potential as anticancer drug candidates (Gul et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been synthesized and studied for their enzyme inhibitory activities, especially against carbonic anhydrase (CA), a crucial enzyme in various physiological processes. Some derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes, particularly those associated with cancer, such as CA IX and CA XII. These findings highlight the potential of sulfonamide compounds in developing novel inhibitors for therapeutic applications in diseases like cancer and glaucoma (Morsy et al., 2009).
Pharmacological Activities
The pharmacological activities of sulfonamide derivatives have been extensively investigated. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties. This diversity in activity underscores the potential of sulfonamide compounds in pharmaceutical applications, offering a foundation for developing new therapeutic agents (Subramanyam et al., 2017).
Structural and Electronic Properties
The molecular and electronic structures of sulfonamide derivatives have been explored through experimental and quantum chemical methods. Studies provide insight into the compounds' spectroscopic characteristics, conformational stability, and electronic properties, such as ionization potential, electron affinity, and HOMO-LUMO energy gaps. These investigations are crucial for understanding the physicochemical properties of sulfonamide compounds and their interactions with biological targets (Mahmood et al., 2016).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S2/c1-12(2)20-26(22,23)17-11-6-13(3)18(14(17)4)21(5)27(24,25)16-9-7-15(19)8-10-16/h6-12,20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKHCQYALASTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-2,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

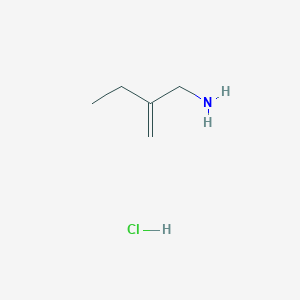
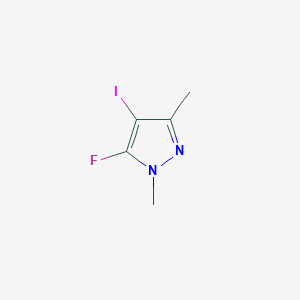
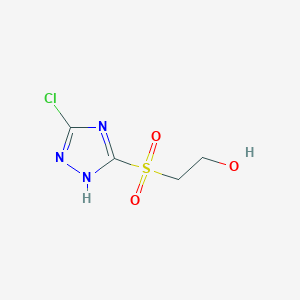
amine hydrochloride](/img/structure/B2843319.png)


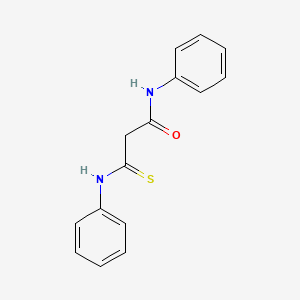
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)
